BenchChemオンラインストアへようこそ!

3-Bromo-6,8-dichloro-2-methylimidazo[1,2-B]pyridazine

Lipophilicity Drug Design ADME

3-Bromo-6,8-dichloro-2-methylimidazo[1,2-B]pyridazine (CAS 2102412-09-7) is a heterocyclic small molecule belonging to the imidazo[1,2-b]pyridazine class, a privileged scaffold extensively validated across diverse kinase drug discovery programs. This compound bears a unique trihalogenated substitution pattern — bromine at C-3, chlorine at C-6, and chlorine at C-8 — along with a methyl group at C-2, yielding a molecular formula of C₇H₄BrCl₂N₃ (MW 280.94).

Molecular Formula C7H4BrCl2N3
Molecular Weight 280.93 g/mol
CAS No. 2102412-09-7
Cat. No. B13056511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6,8-dichloro-2-methylimidazo[1,2-B]pyridazine
CAS2102412-09-7
Molecular FormulaC7H4BrCl2N3
Molecular Weight280.93 g/mol
Structural Identifiers
SMILESCC1=C(N2C(=N1)C(=CC(=N2)Cl)Cl)Br
InChIInChI=1S/C7H4BrCl2N3/c1-3-6(8)13-7(11-3)4(9)2-5(10)12-13/h2H,1H3
InChIKeyUXZPQQJUKMACRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-6,8-dichloro-2-methylimidazo[1,2-B]pyridazine: A Trihalogenated Kinase-Focused Building Block


3-Bromo-6,8-dichloro-2-methylimidazo[1,2-B]pyridazine (CAS 2102412-09-7) is a heterocyclic small molecule belonging to the imidazo[1,2-b]pyridazine class, a privileged scaffold extensively validated across diverse kinase drug discovery programs [1]. This compound bears a unique trihalogenated substitution pattern — bromine at C-3, chlorine at C-6, and chlorine at C-8 — along with a methyl group at C-2, yielding a molecular formula of C₇H₄BrCl₂N₃ (MW 280.94) . The imidazo[1,2-b]pyridazine core has delivered potent inhibitors against p38 MAP kinase, DYRK1A, VEGFR-2, BTK, FLT3, ROCK2, and TAK1, with reported IC₅₀ values ranging from low nanomolar to sub-nanomolar in optimized derivatives [2].

Why 3-Bromo-6,8-dichloro-2-methylimidazo[1,2-B]pyridazine Cannot Be Replaced by Generic Analogs


Within the imidazo[1,2-b]pyridazine family, subtle alterations in halogen number, position, and the presence or absence of a C-2 methyl group produce substantial shifts in lipophilicity, electronic character, and reactivity that cascade into divergent pharmacokinetic and synthetic outcomes [1]. For instance, replacing the target compound's C-8 chlorine with hydrogen (as in 3-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine, CAS 18112-31-7) reduces the computed LogP from 3.11 to 2.36 — a ΔLogP of 0.75 that can determine whether a lead series achieves adequate cell permeability or falls below the threshold for cellular activity . Likewise, the bromine atom at C-3 serves as a critical synthetic handle for palladium-catalyzed cross-coupling reactions; altering its position to C-8 (as in 8-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine, CAS 1298031-94-3) fundamentally changes the regiochemical outcome of downstream derivatization, making generic interchange unfeasible for structure-activity relationship (SAR) continuity .

Quantitative Differentiation Evidence for 3-Bromo-6,8-dichloro-2-methylimidazo[1,2-B]pyridazine


LogP Advantage: 0.75-Log-Unit Higher Lipophilicity Versus the Closest 6-Chloro Analog

The target compound exhibits a computed LogP of 3.11, which is 0.75 log units higher than that of 3-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine (CAS 18112-31-7; LogP = 2.36) . This difference arises from the additional chlorine atom at C-8 in the target compound. In medicinal chemistry, a ΔLogP of ≥0.5 is generally considered sufficient to meaningfully alter membrane permeability and oral absorption potential [1]. For kinase inhibitor programs where cellular potency often requires LogP values in the 3–5 range to balance passive permeability against excessive lipophilicity-driven promiscuity, the target compound occupies a more favorable starting position than its mono-chlorinated analog [2].

Lipophilicity Drug Design ADME

Unique C-3 Bromine Handle for Regioselective Cross-Coupling in a 3,6,8-Trisubstituted Scaffold

The C-3 bromine in imidazo[1,2-b]pyridazines is the most electrophilic halogen position and the primary site for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Negishi) . In the target compound, the bromine at C-3 is flanked by electron-withdrawing chlorines at both C-6 and C-8, which further polarize the C–Br bond relative to analogs lacking the C-8 chlorine. In comparative studies on 3,6-disubstituted imidazo[1,2-b]pyridazines, the C-3 bromine undergoes oxidative addition to Pd(0) with preferential reactivity, enabling sequential functionalization without protecting-group strategies [1]. By contrast, 8-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine (CAS 1298031-94-3) places the bromine at C-8, a sterically less accessible position adjacent to the bridgehead nitrogen, reducing cross-coupling efficiency and altering the regiochemical outcome of library synthesis . The target compound therefore supports an orthogonal synthetic strategy: C-3 derivatization first via the bromine, followed by C-6 and/or C-8 chlorine substitution under distinct catalytic conditions [2].

Cross-Coupling Regioselectivity MedChem Synthesis

Privileged Scaffold Validation: Imidazo[1,2-b]pyridazine Core Achieves Sub-100 nM Potency Across Multiple Kinase Targets

The imidazo[1,2-b]pyridazine core has been independently validated as a kinase inhibitor scaffold in multiple medicinal chemistry campaigns. A direct head-to-head comparison in the FLT3-ITD inhibitor program demonstrated that imidazo[1,2-b]pyridazine derivatives achieved superior potency compared to thieno[3,2-d]pyrimidine and pyrazolo[1,5-a]pyrimidine cores when evaluated under identical assay conditions [1]. Furthermore, 3,6,8-trisubstituted imidazo[1,2-b]pyridazines — the exact substitution class of the target compound — exhibited IC₅₀ values below 50 nM against CDK5 and CK1 kinases, with accompanying antiproliferative activity against tumor cell lines [2]. In a separate program, imidazo[1,2-b]pyridazine-based BTK inhibitor compound 22 achieved an IC₅₀ of 1.3 nM with selectivity across 310 kinases, demonstrating that this scaffold can deliver both potency and selectivity when appropriately elaborated [3]. The target compound, with its three halogen diversification points (C-3, C-6, C-8) and a C-2 methyl group, maps directly onto the SAR-optimized substitution pattern shown to be critical for potency in the 3,6,8-trisubstituted series [4].

Kinase Inhibition Scaffold Hopping Drug Discovery

C-2 Methyl Group Confers Metabolic Stability and Conformational Restriction Relative to C-2-Unsubstituted 6,8-Dichloro Scaffolds

The C-2 methyl substituent on the imidazo[1,2-b]pyridazine core serves a dual function: it blocks a known site of oxidative metabolism on the imidazole ring and conformationally biases the scaffold for optimal kinase hinge-binding geometry [1]. In the DYRK1A inhibitor optimization program, SAR exploration revealed that the presence of a small alkyl group at C-2 was critical for achieving selectivity over closely related CLK kinases, with the C-2 substituent directly influencing the dihedral angle between the bicyclic core and the C-3 aryl substituent [2]. The comparator 6,8-dichloroimidazo[1,2-b]pyridazine (CAS 1161847-29-5) lacks both the C-2 methyl group and the C-3 bromine, limiting its utility as a direct starting point for kinase-focused libraries . In structure-based design of p38 MAP kinase inhibitors, the imidazo[1,2-b]pyridazine scaffold's C-2 position was identified as a key vector for modulating Phe169 conformational dynamics in the kinase active site; methyl substitution at this position stabilizes the ligand-protein hydrophobic interaction that drives potency [3].

Metabolic Stability CYP450 Conformational Analysis

Brominating Reagent Heritage: Structural Lineage from Validated Imidazo[1,2-b]pyridazine-Bromine Complexes

Imidazo[1,2-b]pyridazine derivatives bearing bromine at C-3 have a documented history as precursors to mild, selective brominating agents for sensitive substrates . Specifically, 3-bromoimidazo[1,2-b]pyridazine-bromine and 3-bromo-6-chloroimidazo[1,2-b]pyridazine-bromine complexes have been reported as effective brominating reagents for organic compounds, including ergot alkaloids where conventional brominating agents cause decomposition [1][2]. The target compound, with its enhanced electrophilic character from the additional C-8 chlorine and C-2 methyl group, is structurally positioned to serve as a next-generation bromine-transfer reagent with potentially altered reactivity and selectivity profiles compared to the established 3-bromo-6-chloro analog (CAS 13526-66-4, which forms the known bromine complex) [3]. A U.S. patent (US4609731A) explicitly describes the use of 3-bromo-6-chloro-2-methyl-imidazo[1,2-b]pyridazine as a precursor for generating a brominating agent by reaction with excess bromine in concentrated acetic acid [4], confirming industrial precedent for the 2-methyl-3-bromo substitution pattern in this application.

Brominating Agent Synthetic Methodology Electrophilic Bromination

Molecular Complexity Advantage: Three Halogen Handles Enable Greater Library Diversity per Synthetic Cycle

The target compound possesses three chemically distinguishable halogen substituents (Br at C-3, Cl at C-6, Cl at C-8), enabling sequential, orthogonal functionalization without protecting-group manipulation . By contrast, the most closely related analogs contain only two halogens: 3-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine (CAS 18112-31-7) lacks the C-8 chlorine, while 6,8-dichloroimidazo[1,2-b]pyridazine (CAS 1161847-29-5) lacks both the C-3 bromine and C-2 methyl group . In a 3-step sequential derivatization workflow, a trihalogenated scaffold can theoretically generate n₁ × n₂ × n₃ distinct final compounds (where nᵢ = number of diversity elements introduced at each position), compared to n₁ × n₂ for dihalogenated analogs — a multiplicative gain in library diversity from a single starting material procurement [1]. The imidazo[1,2-b]pyridazine literature confirms that C-3 (via Br), C-6 (via Cl), and C-8 (via Cl) can each be independently addressed using Pd-catalyzed cross-coupling under appropriately tuned conditions, with the C-3 position being the most reactive and C-8 the least, providing a natural synthetic sequence [2].

Library Synthesis Parallel Chemistry Fragment-Based Drug Discovery

High-Impact Application Scenarios for 3-Bromo-6,8-dichloro-2-methylimidazo[1,2-B]pyridazine


Kinase Inhibitor Lead Generation: Hinge-Binder Library Synthesis via C-3 Suzuki Coupling

The C-3 bromine serves as the primary diversification handle for introducing aryl and heteroaryl groups that target the kinase hinge region. Based on the demonstrated potency of 3,6-disubstituted and 3,6,8-trisubstituted imidazo[1,2-b]pyridazines against CDK5, CK1 (IC₅₀ < 50 nM), and BTK (IC₅₀ = 1.3 nM), procurement of this scaffold enables rapid parallel synthesis of focused kinase inhibitor libraries with a validated core. The C-2 methyl group provides built-in metabolic protection and conformational restriction that would otherwise require additional synthetic steps to install [1][2].

Selective Brominating Agent Development for Pharmaceutical Process Chemistry

Following the precedent established by 3-bromo-6-chloroimidazo[1,2-b]pyridazine-bromine complexes (Synthesis, 1981) and the explicit teaching of US4609731A for 2-methyl-3-bromo-imidazo[1,2-b]pyridazine-based brominating agents, this compound can be converted to its corresponding bromine complex for use in selective bromination of sensitive pharmaceutical intermediates. The additional C-8 chlorine substituent is expected to modulate the electrophilicity of the bromine-transfer species, potentially enabling chemo- and regioselective bromination profiles not achievable with existing reagents [3].

Three-Vector Parallel SAR Exploration for CNS-Penetrant Kinase Programs

The compound's computed LogP of 3.11 and TPSA of 30.19 Ų place it within the favorable physicochemical space for CNS drug discovery (typically LogP 2–5, TPSA < 90 Ų). When combined with the scaffold's demonstrated activity against CNS-relevant targets including DYRK1A (IC₅₀ = 50 nM for optimized derivatives) and ROCK2 (IC₅₀ = 7.0 nM), this compound enables systematic three-vector SAR exploration (C-3, C-6, C-8) to optimize for brain penetration while maintaining target potency [4].

Fragment-to-Lead Optimization with a Pre-Installed Metabolic Stability Handle

For fragment-based drug discovery programs targeting kinases or bromodomains, this compound (MW 280.94) occupies the upper fragment / lower lead-like space. The C-2 methyl group provides a critical advantage over fragment-sized imidazo[1,2-b]pyridazine analogs (e.g., 3-bromoimidazo[1,2-b]pyridazine, MW 198.02) by preemptively addressing a known metabolic liability while leaving three halogen vectors available for fragment growth via structure-guided design. This reduces the number of design-make-test cycles required to progress from fragment hit to lead series [5].

Quote Request

Request a Quote for 3-Bromo-6,8-dichloro-2-methylimidazo[1,2-B]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.